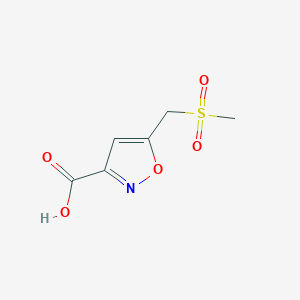
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure includes an oxazole ring, a methanesulfonylmethyl group, and a carboxylic acid group, making it a versatile compound for various applications.
準備方法
The synthesis of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid typically involves several steps, including the formation of the oxazole ring and the introduction of the methanesulfonylmethyl group. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonylmethyl Group: This step often involves sulfonation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions
化学反応の分析
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and catalysts like palladium are often used in these reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in studies involving enzyme inhibition and other biochemical processes .
作用機序
The mechanism of action of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(Methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate: This compound has a similar structure but with an oxadiazole ring instead of an oxazole ring.
5-(Methanesulfonylmethyl)furan-2-carboxylic acid: This compound features a furan ring instead of an oxazole ring.
Uniqueness: The presence of the oxazole ring and the specific arrangement of functional groups make 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid unique in its reactivity and applications
This detailed article provides a comprehensive overview of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H7NO5S |
|---|---|
分子量 |
205.19 g/mol |
IUPAC名 |
5-(methylsulfonylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h2H,3H2,1H3,(H,8,9) |
InChIキー |
JYZYBISLHGKOKG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=CC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
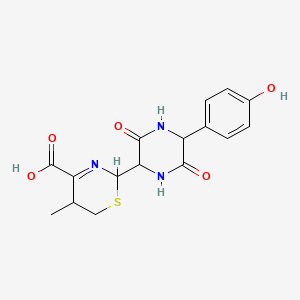

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
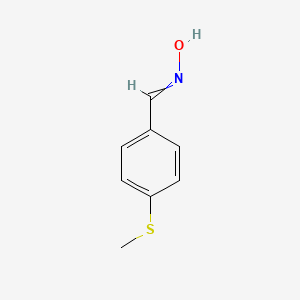
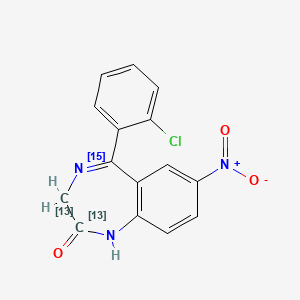
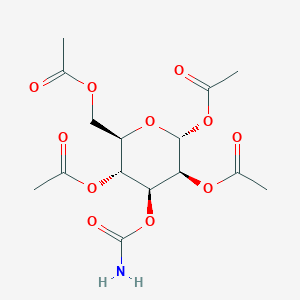

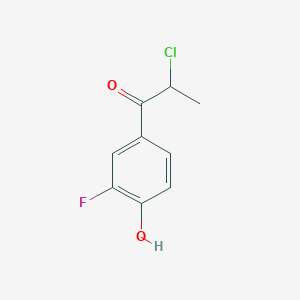
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
